molecular formula C11H13N3O B1445806 2-(3-Benzyltriazol-4-yl)ethanol CAS No. 1619971-58-2

2-(3-Benzyltriazol-4-yl)ethanol

Cat. No.: B1445806
CAS No.: 1619971-58-2
M. Wt: 203.24 g/mol
InChI Key: HIEBJAJYYYIJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Benzyltriazol-4-yl)ethanol is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-benzyltriazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c15-7-6-11-8-12-13-14(11)9-10-4-2-1-3-5-10/h1-5,8,15H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEBJAJYYYIJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add isopropylmagnesium chloride (368 mL, 736.00 mmol) drop-wise to a solution of 2-but-3-ynoxytetrahydropyran (113.50 g, 736.00 mmol) in tetrahydrofuran (1.4 L) at 15° C., maintaining the internal temperature less than 20° C. Remove the ice-water bath, allow the temperature to warm to 25° C., and hold at that temperature for 20 min to ensure gas evolution is complete. Heat the reaction mixture to 30-35° C., and add benzyl azide (70 g, 525.71 mmol) drop-wise to the mixture over 2 h while ensuring benzyl azide concentration in the reaction mixture does not rise to appreciable levels by a method such as LCMS. After a 4 h stir, cool the reaction mixture to 25° C., and quench with saturated aqueous ammonium chloride (400 mL) via drop-wise addition. After a 16 h stir, dilute with methyltert-butyl ether (200 mL), separate the layers, and stir the organic layer with 3M hydrochloric acid (600 mL) for 4 h. When greater than 98% conversion is achieved by a method such as LCMS, raise the pH of the reaction mixture to pH>10 via dropwise addition of 6 M sodium hydroxide (ca. 350 mL). Extract the resulting mixture with methyltert-butyl ether (3×300 mL) and dichloromethane (3×300 mL). Concentrate the combined organic layers in vacuo, and purify the resulting crude product by silica gel column chromatography, eluting with ethyl acetate, to afford the title compound (53 g, 50%) as an off-white solid. MS (m/z): 204.1 (M+1).
Quantity
368 mL
Type
reactant
Reaction Step One
Quantity
113.5 g
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Benzyltriazol-4-yl)ethanol
Reactant of Route 2
2-(3-Benzyltriazol-4-yl)ethanol
Reactant of Route 3
2-(3-Benzyltriazol-4-yl)ethanol
Reactant of Route 4
2-(3-Benzyltriazol-4-yl)ethanol
Reactant of Route 5
2-(3-Benzyltriazol-4-yl)ethanol
Reactant of Route 6
2-(3-Benzyltriazol-4-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.